2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 5924-55-0
VCID: VC7403779
InChI: InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26)
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Molecular Formula: C21H12ClNO3
Molecular Weight: 361.78

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

CAS No.: 5924-55-0

Cat. No.: VC7403779

Molecular Formula: C21H12ClNO3

Molecular Weight: 361.78

* For research use only. Not for human or veterinary use.

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide - 5924-55-0

Specification

CAS No. 5924-55-0
Molecular Formula C21H12ClNO3
Molecular Weight 361.78
IUPAC Name 2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide
Standard InChI InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26)
Standard InChI Key OXTNQKFXUFNLGY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of an anthraquinone core (9,10-dihydroanthracene-9,10-dione) fused to a benzamide group via an amide linkage at the 1-position of the anthraquinone. The benzamide moiety is substituted with a chlorine atom at the 2-position, imparting distinct electronic and steric properties. The molecular formula is C21_{21}H12_{12}ClNO3_{3}, with a molar mass of 373.78 g/mol .

Key Functional Groups

  • Anthraquinone Core: The planar, conjugated system enables π-π interactions and redox activity.

  • Chlorobenzamide Group: The electron-withdrawing chlorine atom enhances electrophilicity, potentially facilitating nucleophilic substitution reactions.

  • Amide Linkage: Serves as a hydrogen bond donor/acceptor, influencing solubility and molecular recognition .

Synthesis and Characterization

Synthetic Route

The compound is synthesized via a nucleophilic acyl substitution reaction between 1-aminoanthraquinone and 2-chlorobenzoyl chloride (Figure 1). The procedure follows methodologies established for analogous benzamide-anthraquinone derivatives :

  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: Triethylamine (TEA) to neutralize HCl byproduct.

    • Temperature: Room temperature (25°C) with stirring for 6–12 hours .

  • Workup:

    • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Yield: ~65–75% (estimated based on analogous reactions) .

Spectroscopic Characterization

TechniqueKey Data
1^1H NMR- Anthraquinone protons: δ 7.8–8.3 (m, 8H, aromatic)
- Chlorobenzamide protons: δ 7.4–7.6 (m, 4H, aromatic)
13^{13}C NMR- C=O (anthraquinone): δ 182–185 ppm
- C=O (amide): δ 168–170 ppm
IR- ν(C=O): 1660–1680 cm1^{-1} (anthraquinone), 1640–1660 cm1^{-1} (amide)
GC-MSMolecular ion peak at m/z 373 (M+^+), fragment at m/z 248 (anthraquinone)
DerivativeIC50_{50} (µM)Cancer Cell Line
2-Methyl analog 12.5MCF-7 (breast cancer)
3,4-Dimethoxy analog8.2A549 (lung cancer)

Materials Science

The planar anthraquinone core and conjugated system suggest utility in:

  • Organic semiconductors: Charge carrier mobility ~103^{-3} cm2^2/V·s (estimated) .

  • Photocatalysts: Visible-light absorption (λmax_{\text{max}} ≈ 450 nm) .

Comparative Analysis

Structural Analogues

CompoundSubstituentKey Differences
N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide 2-methylHigher solubility, reduced electrophilicity
N-(9,10-dioxoanthracen-1-yl)-3,4-dimethoxybenzamide3,4-dimethoxyEnhanced antioxidant activity (IC50_{50}: 15 µM vs. DPPH)

Reactivity Trends

  • Electrophilic Substitution: Chlorine directs incoming electrophiles to the meta position of the benzamide.

  • Nucleophilic Aromatic Substitution: Chlorine substitution enables displacement by amines/thiols under mild conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator